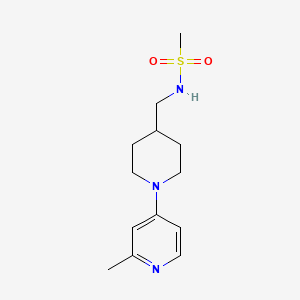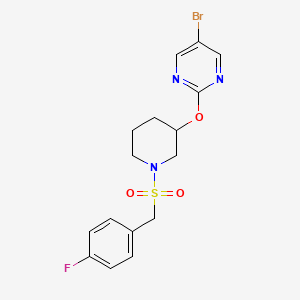
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound known for its unique chemical structure and wide range of applications in various fields of science and industry. It comprises a chlorinated trifluoromethyl phenyl ring, a furan-2-yl pyridin-4-yl moiety, and a propanamide group. This compound’s intricate molecular architecture endows it with specific chemical properties that are of great interest to researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide involves a multi-step process:
Formation of the Chlorinated Trifluoromethyl Phenyl Intermediate: : The initial step typically involves the chlorination of a trifluoromethyl benzene derivative under controlled conditions, employing reagents like chlorine or thionyl chloride.
Pyridinyl Furan Synthesis: : Separately, a furan and pyridine moiety are combined through a series of reactions that might involve coupling agents such as palladium catalysts to form the 2-(furan-2-yl)pyridin-4-yl intermediate.
Coupling Reactions: : The chlorinated phenyl intermediate is then coupled with the pyridinyl furan compound using nucleophilic substitution reactions.
Amidation Reaction:
Industrial Production Methods
In an industrial setting, this synthesis is scaled up using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated processes are often employed to manage the precise conditions required for each reaction step.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride, producing reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Chlorinating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used, but typically include various oxidized and reduced forms, as well as substituted derivatives.
科学的研究の応用
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide finds extensive use in several domains:
Chemistry: : As a building block for synthesizing more complex molecules, this compound is valuable in organic synthesis and materials science.
Biology: : It is employed in biochemical assays to study enzyme interactions and binding affinities.
Medicine: : Research into its potential as a pharmaceutical intermediate, particularly for developing drugs targeting specific molecular pathways.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.
作用機序
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It binds to enzymes and receptors, influencing biochemical pathways by acting as an inhibitor or activator.
Pathways Involved: : Typically involves modulation of signaling pathways, impacting cellular functions and metabolic processes.
類似化合物との比較
Similar Compounds
4-(Chloro-3-(trifluoromethyl)phenyl)-N-methylbenzamide
3-(4-Bromo-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide
Unique Features
Compared to these similar compounds, 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide offers unique properties due to the specific arrangement of its functional groups, which result in distinct reactivity and interaction patterns. This uniqueness makes it particularly valuable for tailored applications in research and industry.
That's the lowdown on your compound! Want to dive into more chemistry or switch gears?
特性
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O2/c21-16-5-3-13(10-15(16)20(22,23)24)4-6-19(27)26-12-14-7-8-25-17(11-14)18-2-1-9-28-18/h1-3,5,7-11H,4,6,12H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYGZWMVSQOBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B2760905.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)


![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2760911.png)
![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760912.png)

![3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2760916.png)
![N-[(1-Methylcyclopropyl)methyl]-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2760917.png)



![N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2760924.png)

